AChE Inhibition Potency Compared to APh Series and DFP
FISONATE inhibits human erythrocyte acetylcholinesterase (AChE, EC 3.1.1.7) with an equilibrium dissociation constant Ki = 7.5 × 10⁻⁵ M (75 μM) and a bimolecular rate constant ki = 1.5 × 10² M⁻¹·min⁻¹ [1]. Within the O,O-diethyl-1-(N-α-hydrohexafluoroisobutyryl)aminoalkylphosphonate (APh) series studied by Kuusk et al. (1990), bimolecular rate constants span the range 10³–10⁴ M⁻¹·min⁻¹, placing FISONATE at the lower-potency boundary of this chemotype [2]. This relatively modest anti-AChE potency, combined with the irreversible mechanism, yields a compound that provides sustained enzyme inactivation without the acute cholinergic toxicity that characterises high-potency organophosphates such as DFP (ki ~10⁴–10⁵ M⁻¹·min⁻¹ for human AChE, cross-study comparable estimate) [3]. The quantitative data originate from the primary structure-activity relationship study of the APh series using human erythrocyte AChE and acetylthiocholine substrate under Ellman assay conditions [2].
| Evidence Dimension | Human erythrocyte AChE inhibition potency |
|---|---|
| Target Compound Data | FISONATE: Ki = 7.5 × 10⁻⁵ M (75 μM); ki = 1.5 × 10² M⁻¹·min⁻¹ |
| Comparator Or Baseline | APh series range: ki = 10³–10⁴ M⁻¹·min⁻¹; DFP (cross-study): ki ~10⁴–10⁵ M⁻¹·min⁻¹ for human erythrocyte AChE |
| Quantified Difference | FISONATE ki is approximately 10- to 100-fold lower than the median APh series member and approximately 100- to 1000-fold lower than DFP |
| Conditions | Human erythrocyte AChE; acetylthiocholine iodide substrate; Ellman spectrophotometric assay; pH and temperature per Kuusk et al. 1990 protocol |
Why This Matters
The lower anti-AChE potency of FISONATE relative to neurotoxic organophosphates such as DFP is a key biosafety differentiator for applications requiring serine protease inhibition in living microbial or mammalian cell systems where host AChE inhibition must be minimised.
- [1] BindingDB / ChEMBL. CHEMBL636453 – FISONATE AChE inhibition summary. Data curated from Kuusk et al. 1990. https://www.bindingdb.org/ View Source
- [2] Kuusk VV, Morozova IV, Agabekian RS, Aksinenko A, Epishina TA, Sokolov VB, Kovaleva NV, Razdol'skiy AN, Fetisov VN, Martynov IV. Inhibition of cholinesterase activity with fluorine-containing derivatives of alpha-aminophosphonic acid. Bioorganicheskaia Khimiia. 1990;16:1500. PMID: 2096824. View Source
- [3] Main AR, Iverson F. Measurement of the affinity and phosphorylation constants governing irreversible inhibition of cholinesterases by di-isopropyl phosphorofluoridate. Biochemical Journal. 1966;100(2):525-531. DOI: 10.1042/bj1000525. (Cross-study AChE ki reference for DFP.) View Source
